![molecular formula C11H8BrNO4S B7680020 Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7680020.png)
Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate is a synthetic compound with potential applications in scientific research. This molecule is also known as BFTC and has been synthesized by several methods. The purpose of
Mechanism of Action
BFTC inhibits DPP-IV by binding to the active site of the enzyme. This prevents the enzyme from cleaving certain hormones and peptides, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a key role in regulating glucose metabolism and insulin secretion. By inhibiting DPP-IV, BFTC increases the levels of GLP-1 and GIP, leading to improved glucose tolerance and insulin secretion.
Biochemical and Physiological Effects:
BFTC has been shown to have several biochemical and physiological effects. In animal studies, BFTC has been shown to improve glucose tolerance and insulin secretion. BFTC has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease. Additionally, BFTC has been shown to inhibit cancer cell proliferation and migration in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of BFTC is its potency as a DPP-IV inhibitor. BFTC has been shown to be more potent than other DPP-IV inhibitors, such as sitagliptin and vildagliptin. Additionally, BFTC has been shown to have a longer half-life than other DPP-IV inhibitors, which may improve its therapeutic potential. However, one limitation of BFTC is its relatively high cost compared to other DPP-IV inhibitors.
Future Directions
There are several future directions for the study of BFTC. One potential direction is the development of BFTC as a therapeutic agent for diabetes and other metabolic disorders. Additionally, BFTC may have potential as a therapeutic agent for inflammatory bowel disease and other inflammatory conditions. Further studies are needed to investigate the safety and efficacy of BFTC in humans. Additionally, the development of more efficient and cost-effective synthesis methods for BFTC may improve its availability for scientific research.
Synthesis Methods
BFTC can be synthesized by several methods. One of the most commonly used methods involves the reaction of 2-bromofuran-3-carboxylic acid with thionyl chloride to produce 2-bromofuran-3-chloride. This intermediate is then reacted with methyl 2-aminothiophene-3-carboxylate to produce BFTC. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
BFTC has been used in several scientific research studies. One of the most notable applications of BFTC is its use as a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is a key enzyme involved in the regulation of glucose metabolism and has been implicated in the development of diabetes. BFTC has also been used in studies investigating the role of DPP-IV in cancer cell proliferation and migration. Additionally, BFTC has been studied for its potential as a therapeutic agent for inflammatory bowel disease.
properties
IUPAC Name |
methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4S/c1-16-11(15)7-3-5-18-10(7)13-9(14)6-2-4-17-8(6)12/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDKSVIXJQNDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=C(OC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.